

Technical Guide: Solubility and Application of NIR-797 Isothiocyanate

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Compound of Interest

Compound Name: *NIR-797 isothiocyanate*

Cat. No.: *B15554533*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **NIR-797 isothiocyanate** in dimethyl sulfoxide (DMSO) and ethanol. It also outlines a typical experimental workflow for protein labeling, a primary application of this near-infrared fluorescent dye.

Core Properties of NIR-797 Isothiocyanate

NIR-797 isothiocyanate is a cyanine dye utilized for labeling proteins and other biomolecules for near-infrared fluorescence detection. Its isothiocyanate group reacts with primary amines on proteins to form stable thiourea bonds. The dye's maximum absorption and emission wavelengths are in the near-infrared spectrum, a region with low interference from other biological molecules, making it valuable for sensitive detection in immunoassays and fluorescence imaging.

Solubility Data

The solubility of **NIR-797 isothiocyanate** in two common laboratory solvents is summarized below. It is important to note that for DMSO, ultrasonication may be required to achieve the specified concentration.

Solvent	Solubility	Molar Concentration (at max solubility)
Dimethyl Sulfoxide (DMSO)	35 mg/mL	39.77 mM
Ethanol	Soluble[1][2]	Not specified

Experimental Protocols

Determining Solubility: A General Protocol

While specific experimental data for the determination of **NIR-797 isothiocyanate** solubility is not readily available in the provided search results, a general protocol to determine the solubility of a compound like **NIR-797 isothiocyanate** in a given solvent can be outlined as follows:

- Preparation of Saturated Solution:
 - Add an excess amount of **NIR-797 isothiocyanate** powder to a known volume of the solvent (e.g., DMSO or ethanol) in a sealed vial.
 - Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or magnetic stirrer is recommended. For DMSO, sonication may be applied to aid dissolution.
- Separation of Undissolved Solute:
 - Centrifuge the saturated solution at high speed to pellet the undissolved solid.
 - Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.2 μ m filter can also be used.
- Quantification of Dissolved Solute:
 - Prepare a series of standard solutions of **NIR-797 isothiocyanate** with known concentrations.

- Measure the absorbance of the standard solutions and the saturated supernatant at the maximum absorption wavelength of the dye (approximately 795 nm) using a spectrophotometer.
- Create a calibration curve by plotting absorbance versus concentration for the standard solutions.
- Use the absorbance of the saturated supernatant and the calibration curve to determine the concentration of the dissolved **NIR-797 isothiocyanate**. This concentration represents the solubility of the compound in the specific solvent at that temperature.

Protein Labeling with NIR-797 Isothiocyanate

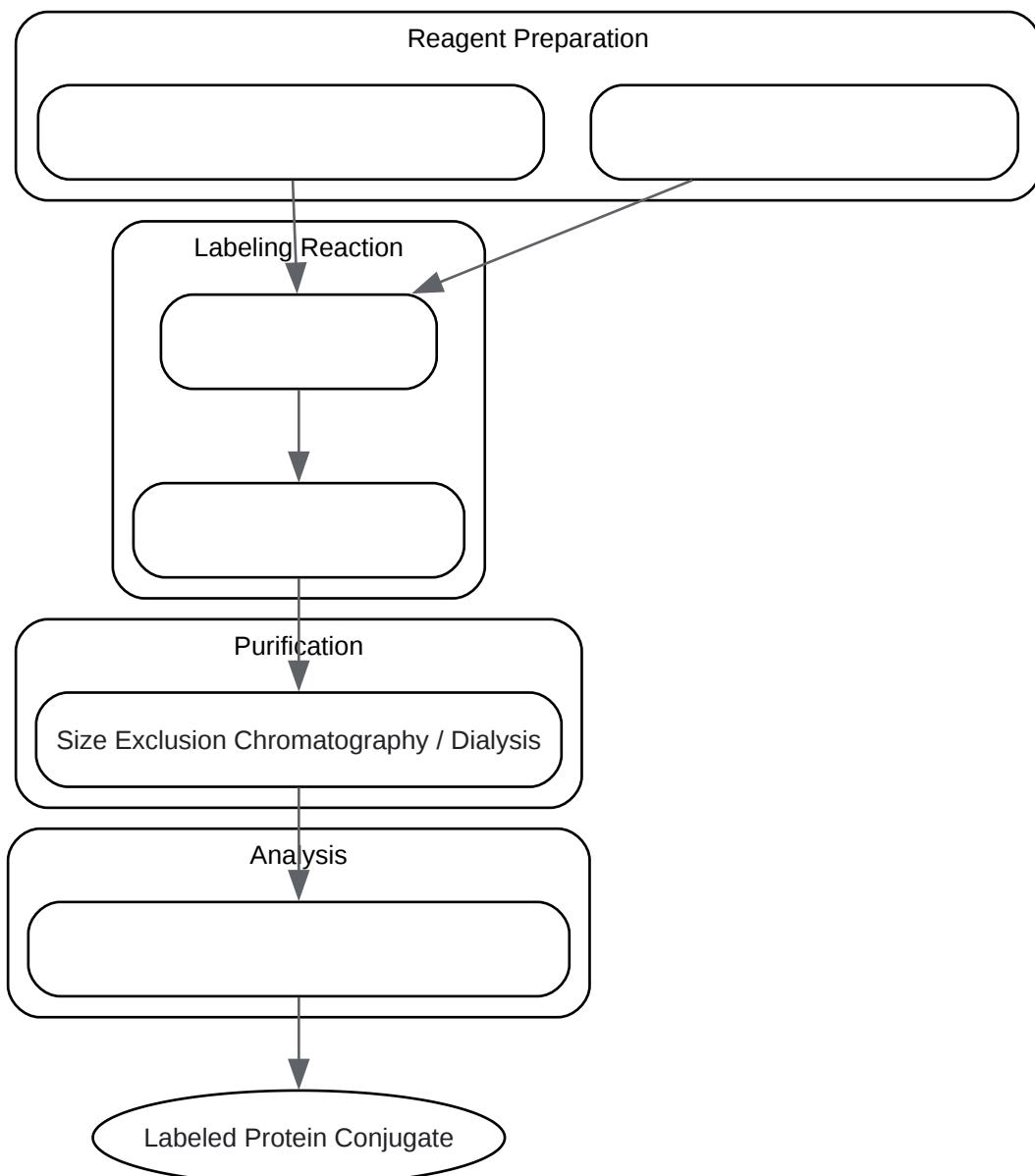
The following is a general protocol for labeling a protein with **NIR-797 isothiocyanate**:

- Reagent Preparation:
 - Dissolve the protein to be labeled in a suitable buffer with a pH in the range of 8.5-9.5 (e.g., carbonate-bicarbonate buffer). The presence of primary amines in the buffer (e.g., Tris) should be avoided as they will compete with the protein for reaction with the dye.
 - Prepare a stock solution of **NIR-797 isothiocyanate** in DMSO.
- Labeling Reaction:
 - Slowly add a calculated molar excess of the **NIR-797 isothiocyanate** stock solution to the protein solution while gently stirring. The optimal dye-to-protein molar ratio should be determined empirically for each protein.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification of the Labeled Protein:
 - Remove the unreacted dye and byproducts by size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable buffer (e.g., PBS).
- Characterization:

- Determine the degree of labeling by measuring the absorbance of the purified conjugate at the protein's maximum absorbance (typically 280 nm) and the dye's maximum absorbance (around 795 nm).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for labeling a protein with **NIR-797 isothiocyanate**.



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Caption: Protein labeling workflow with **NIR-797 isothiocyanate**.

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References

- 1. NIR-797-isothiocyanate - CAS-Number 152111-91-6 - Order from Chemodex [chemodex.com]
- 2. NIR-797-isothiocyanate, Near-infrared fluorescent dye (CAS 152111-91-6) | Abcam [abcam.com]
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